molecular formula C14H11BrF2O B2892993 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene CAS No. 1275557-33-9

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene

Cat. No.: B2892993
CAS No.: 1275557-33-9
M. Wt: 313.142
InChI Key: NOCWLAROHQZESE-UHFFFAOYSA-N
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Description

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene is a brominated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a phenoxy group at the 1-position. The phenoxy group is further functionalized with a bromomethyl substituent at its 3-position. The compound’s molecular formula is C₁₅H₁₂BrF₂O, with a molar mass of 341.16 g/mol.

Properties

IUPAC Name

1-[[3-(bromomethyl)phenoxy]methyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCWLAROHQZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of a phenol derivative.

Scientific Research Applications

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorobenzene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene, enabling comparative analysis of their properties and applications:

3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

  • Molecular Formula : C₂₁H₁₆F₂O₃
  • Molecular Weight : 354.35 g/mol
  • Key Features: Contains two 4-fluorobenzyloxy groups attached to a benzaldehyde core. Synthesized via nucleophilic substitution using 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile at 80°C .
  • Comparison : Unlike the target compound, B1 lacks a bromomethyl group but shares fluorine substitution and ether linkages. Its aldehyde group enables further functionalization, whereas the bromine in the target compound offers distinct reactivity in cross-coupling reactions.

1-{(Z)-1-[3-(4-Bromophenoxy)propoxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate

  • Molecular Formula: C₂₀H₁₈BrF₂N₃O₅⁺·NO₃⁻
  • Molecular Weight : 569.23 g/mol (cation + nitrate)
  • Key Features: Combines a 4-bromophenoxy group, difluorophenyl ring, and a triazolium moiety.
  • Comparison : The presence of a triazolium ion distinguishes this compound from the target molecule, likely enhancing solubility in polar solvents. Both compounds exhibit fluorine and bromine substituents, but the target lacks heterocyclic components.

1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene

  • Molecular Formula : C₁₀H₁₀BrClF₂O
  • Molecular Weight : 299.54 g/mol
  • Key Features :
    • Features a bromopropyl chain, chloro substituent, and difluoromethoxy group.
    • Predicted physical properties include a density of 1.503 g/cm³ and boiling point of 294.3°C .
  • Comparison: The bromopropyl chain offers flexibility for further alkylation, contrasting with the rigid bromomethyl-phenoxy linkage in the target compound. Chlorine substitution may confer greater stability but lower reactivity compared to fluorine.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Predicted/Reported Boiling Point (°C)
This compound C₁₅H₁₂BrF₂O 341.16 2,4-difluorophenyl, bromomethylphenoxy Ether, bromomethyl, fluorine Not reported
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) C₂₁H₁₆F₂O₃ 354.35 4-fluorobenzyloxy, aldehyde Ether, aldehyde, fluorine Not reported
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene C₁₀H₁₀BrClF₂O 299.54 Bromopropyl, chloro, difluoromethoxy Ether, bromoalkyl, chlorine, fluorine 294.3 (Predicted)

Research Findings and Implications

Synthetic Utility :

  • The target compound’s bromomethyl group is critical for nucleophilic substitutions (e.g., Suzuki coupling), whereas compounds like B1 rely on aldehyde groups for condensation reactions .
  • Bromine in the target compound may enhance electrophilicity compared to chlorine in 1-(3-bromopropyl)-3-chloro-4-(difluoromethoxy)benzene .

Physicochemical Properties: Fluorine substituents in all compared compounds reduce polarizability and increase metabolic stability, making them favorable in drug design. The triazolium nitrate group in the compound from introduces ionic character, improving aqueous solubility relative to the non-ionic target molecule .

Applications :

  • The target compound’s structure suggests utility in synthesizing fluorinated liquid crystals or bioactive molecules, whereas B1 is explicitly used in β-blocker intermediates .

Biological Activity

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene, with the CAS number 1275557-33-9, is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C14H11BrF2O
  • Molecular Weight : 313.14 g/mol
  • Structure : The compound features a difluorobenzene moiety linked to a bromomethyl phenoxy group, which may contribute to its biological properties.
PropertyValue
CAS Number1275557-33-9
Molecular Weight313.14 g/mol
Molecular FormulaC14H11BrF2O

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on structurally related fluorinated compounds demonstrated significant activity against various fungal strains, particularly Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.31 μg/mL for some analogs, suggesting that the difluorobenzene structure enhances antifungal efficacy .

The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in fungal cell membrane synthesis. Specifically, these compounds may target lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. Results indicated that while some derivatives displayed potent antimicrobial activity, they also exhibited varying degrees of cytotoxicity. For instance, one study reported that certain analogs had selective toxicity against cancer cell lines while sparing normal cells .

Study 1: Efficacy Against Candida albicans

A pivotal study evaluated the effectiveness of this compound in a murine model infected with Candida albicans. Mice treated with a dose of 50 mg/kg showed a significant increase in survival rates compared to untreated controls. The study concluded that the compound could be a promising candidate for antifungal therapy .

Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic potential of compounds with similar structures. The results indicated that certain derivatives exhibited strong activity against Trypanosoma cruzi, with MIC values reaching as low as 0.033 μg/mL. This suggests a potential role for these compounds in treating parasitic infections .

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